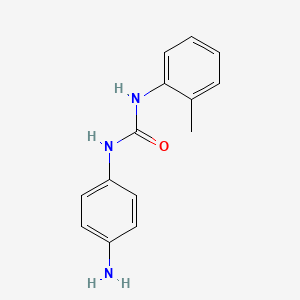
1-(4-Amino-phenyl)-3-o-tolyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-phenyl)-3-o-tolyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an aminophenyl group and a tolyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-phenyl)-3-o-tolyl-urea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with o-toluidine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(4-Amino-phenyl)-3-o-tolyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
1-(4-Amino-phenyl)-3-o-tolyl-urea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 1-(4-Amino-phenyl)-3-o-tolyl-urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(4-Aminophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-methylurea: Contains a methyl group instead of a tolyl group.
1-(4-Aminophenyl)-3-ethylurea: Features an ethyl group in place of the tolyl group.
Uniqueness: 1-(4-Amino-phenyl)-3-o-tolyl-urea is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
1-(4-aminophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H2,16,17,18) |
InChIキー |
IKKHARPCQKJHIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















